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Compound of Interest

Compound Name: 16-Hydroxyhexadecan-2-one

CAS No.: 421576-50-3

Cat. No.: B14234066

Get Quote

Executive Summary
16-Hydroxyhexadecan-2-one is a bifunctional lipid metabolite, often isolated during the

depolymerization of plant cutin or suberin. Its structure comprises a 16-carbon chain terminated

by a methyl ketone at position 2 and a primary hydroxyl group at position 16.

This guide provides a definitive spectral analysis of 16-Hydroxyhexadecan-2-one,

distinguishing it from structural analogs such as 16-hydroxyhexadecanoic acid (a common co-

isolate) and hexadecan-2-one. The protocols and data presented here are designed to validate

molecular identity through specific chemical shift fingerprints.

Part 1: Detailed 1H NMR Spectral Assignment
Structural Logic & Chemical Shifts
The NMR spectrum of 16-Hydroxyhexadecan-2-one is defined by two distinct "bookend"

signals (the ketone and the alcohol) separated by a large methylene envelope.

Solvent: Chloroform-d (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b14234066#bc-rfq
https://www.benchchem.com/product/b14234066/docs?utm_src=pdf-body#technical-guide-1h-nmr-spectrum-analysis-of-16-hydroxyhexadecan-2-one
https://www.benchchem.com/product/b14234066/docs?utm_src=pdf-body#technical-guide-1h-nmr-spectrum-analysis-of-16-hydroxyhexadecan-2-one
https://www.benchchem.com/product/b14234066/docs?utm_src=pdf-body#technical-guide-1h-nmr-spectrum-analysis-of-16-hydroxyhexadecan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14234066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) is the standard solvent for this analysis due to excellent solubility of long-chain lipids and non-
interference with key lipid signals.

Table 1: Chemical Shift Assignments (Ref: TMS = 0.00 ppm)
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Position
Function
al Group

Proton
Type

Shift (

, ppm)

Multiplicit
y

Integratio
n

Mechanis
tic Cause

C1
Methyl

Ketone
2.13 Singlet (s) 3H

Deshieldin

g by

carbonyl

anisotropy;

no

adjacent

protons for

splitting.

C3 -Methylene

(Ketone)
2.42 Triplet (t) 2H

Inductive

deshielding

by

carbonyl;

split by C4

protons (

Hz).

C16 -Methylene

(Alcohol)
3.64 Triplet (t) 2H

Strong

electroneg

ative

deshielding

by oxygen;

split by

C15

protons (

Hz).

C4 -Methylene

(Ketone)
1.56

Multiplet

(m)
2H

Mild

deshielding

; typically

overlaps

with C15.

C15 1.56 Multiplet

(m)

2H Mild

deshielding
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-Methylene

(Alcohol)

; typically

overlaps

with C4.

C5-C14
Bulk

Methylenes
1.25 - 1.30

Broad

Singlet
20H

Shielded

alkyl

environme

nt;

chemically

equivalent

resolution

is poor.

-OH Hydroxyl 1.5 - 2.0 Broad (br) 1H

Variable;

concentrati

on and

moisture

dependent.

Often

exchanges

with water.

Spectral Visualization (DOT Diagram)
The following diagram correlates the molecular structure with the observed NMR signals,

visualizing the "Bookend Effect" used for identification.
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Molecular Structure: 16-Hydroxyhexadecan-2-one
1H NMR Signals (CDCl3)

C1: Methyl (Ketone) C3: Alpha-CH2 (Ketone)

2.13 ppm (Singlet)

C5-C14: Bulk Chain

2.42 ppm (Triplet)

C16: Alpha-CH2 (Alcohol)

1.25 ppm (Broad)

3.64 ppm (Triplet)

Click to download full resolution via product page

Caption: Structural-Spectral Correlation Map. High-contrast nodes indicate diagnostic signals

(Red/Blue) vs. bulk signals (Grey).

Part 2: Comparative Analysis Guide
Researchers frequently confuse 16-Hydroxyhexadecan-2-one with its biosynthetic precursor

(16-hydroxyhexadecanoic acid) or its non-oxidized analog (hexadecan-2-one). This section

provides the discriminatory data required for validation.

Comparison Table: Differentiating Analogs
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Feature
Target: 16-

Hydroxyhexadecan-

2-one

Alt 1: 16-

Hydroxyhexadecanoi

c Acid

Alt 2: Hexadecan-2-

one

Diagnostic Signal A
Singlet @ 2.13 ppm (

-C=O)
Absent

Singlet @ 2.13 ppm (

-C=O)

Diagnostic Signal B
Triplet @ 3.64 ppm (

-OH)

Triplet @ 3.64 ppm (

-OH)

Absent (Replaced by

Triplet @ 0.9 ppm)

Diagnostic Signal C
Triplet @ 2.42 ppm (

-C=O)

Triplet @ 2.34 ppm (

-COOH)

Triplet @ 2.42 ppm (

-C=O)

Terminal Methyl Absent Absent

Triplet @ 0.88 ppm

(Terminal

)

Acid Proton Absent
Broad Singlet @ 11-

12 ppm (if dry)
Absent

Key Discriminators
Vs. The Acid: The presence of the sharp singlet at 2.13 ppm is the definitive marker for the

ketone. The acid lacks this methyl group entirely. Furthermore, the

-methylene shift differs slightly (2.42 ppm for ketone vs. 2.34 ppm for acid), though this can
be subtle in low-resolution spectra [1].

Vs. The Non-Hydroxy Ketone: The presence of the triplet at 3.64 ppm confirms the alcohol

terminus. If this is missing and replaced by a triplet at ~0.9 ppm, the chain is not oxidized at

the omega position [2].

Part 3: Experimental Protocol
To ensure reproducibility and prevent signal broadening due to aggregation (common in long-

chain lipids), follow this optimized protocol.
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Workflow Diagram

1. Sample Preparation
Dry 5-10 mg sample under N2.

Remove all traces of water.

2. Solubilization
Dissolve in 600 µL CDCl3 (99.8% D).
Ensure clear solution (no turbidity).

3. Acquisition Setup
Pulse: 30° | Relaxation Delay (D1): 2.0s

Scans: 16-64

4. Processing
LB: 0.3 Hz | Phasing: Manual

Baseline Correction: Polynomial

Click to download full resolution via product page

Caption: Optimized NMR acquisition workflow for long-chain lipid metabolites.

Detailed Steps
Sample Drying: Long-chain hydroxy-ketones are hygroscopic. Dry the sample in a vacuum

desiccator over

for at least 4 hours. Residual water causes the hydroxyl proton to broaden or shift, potentially
obscuring the

-methylene signals.

Solvent Choice: Use Chloroform-d (

).
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Why: It prevents micelle formation that can broaden signals in more polar solvents like

Methanol-

.

TMS: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for precise internal

referencing (0.00 ppm).

Acquisition Parameters:

Relaxation Delay (D1): Set to 2.0 seconds. The methyl ketone protons (isolated spin

system) relax slower than the bulk methylene chain. A short D1 will reduce the integration

accuracy of the diagnostic 2.13 ppm singlet.

Scans (NS): 16 scans are usually sufficient for >5 mg samples.

Integration Validation:

Calibrate the integration of the Triplet at 3.64 ppm to 2.00.

Self-Check: The Singlet at 2.13 ppm must integrate to 3.00 ± 0.1. If the ratio is off, check

for residual solvent peaks (Acetone typically appears at 2.17 ppm, dangerously close to

the methyl ketone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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